molecular formula C13H9Br2NS B1317548 N-(2,5-Dibromophenyl)benzothioamide CAS No. 944719-96-4

N-(2,5-Dibromophenyl)benzothioamide

Cat. No.: B1317548
CAS No.: 944719-96-4
M. Wt: 371.09 g/mol
InChI Key: AXZADIUKALWURV-UHFFFAOYSA-N
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Description

N-(2,5-Dibromophenyl)benzothioamide is an organic compound with the molecular formula C13H9Br2NS and a molecular weight of 371.09 g/mol It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a benzothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dibromophenyl)benzothioamide typically involves the reaction of 2,5-dibromoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and distillation techniques are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dibromophenyl)benzothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are used in the presence of suitable solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include oxidized forms of the benzothioamide group.

    Reduction Reactions: Products include reduced forms of the benzothioamide group.

Scientific Research Applications

N-(2,5-Dibromophenyl)benzothioamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,5-Dibromophenyl)benzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

  • N-(2,4-Dibromophenyl)benzothioamide
  • N-(3,5-Dibromophenyl)benzothioamide
  • N-(2,5-Dichlorophenyl)benzothioamide

Comparison: N-(2,5-Dibromophenyl)benzothioamide is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs with different halogen substitutions, it exhibits distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(2,5-dibromophenyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NS/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZADIUKALWURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587749
Record name N-(2,5-Dibromophenyl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944719-96-4
Record name N-(2,5-Dibromophenyl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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